



# An In-depth Technical Guide to the Aurora Kinase Inhibitor CCT129202

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CCT129202 |           |
| Cat. No.:            | B1683943  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological effects of **CCT129202**, a potent and selective Aurora kinase inhibitor. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound.

# **Chemical Structure and Properties**

**CCT129202** is a small molecule inhibitor belonging to the imidazopyridine class.[1] Its chemical structure is characterized by a piperazinyl imidazo[4,5-b]pyridine scaffold.[2]

IUPAC Name: 2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide[2]

Molecular Formula: C23H25ClN8OS[3]

#### SMILES:

CN(C)C(C=C1)=CC=C1C2=NC3=NC=C(CI)C(N4CCN(CC(NC5=NC=CS5)=O)CC4)=C3N2[3]

### **Mechanism of Action**

**CCT129202** functions as an ATP-competitive inhibitor of Aurora kinases, with a high degree of selectivity for this family of serine/threonine kinases.[1][4] It demonstrates inhibitory activity against Aurora A, Aurora B, and Aurora C.[4][5] The primary mechanism of **CCT129202** 



involves the direct inhibition of Aurora kinase activity, which disrupts critical mitotic processes. The Aurora kinase family plays a pivotal role in centrosome maturation, chromosome segregation, and cytokinesis.[2] Inhibition of these kinases by **CCT129202** leads to aberrant mitosis, characterized by spindle defects, which ultimately results in the accumulation of cells with a DNA content of ≥4N and the induction of apoptosis.[1][2]

A key downstream signaling pathway affected by **CCT129202** involves the upregulation of the cyclin-dependent kinase inhibitor p21.[2][6] The induction of p21 leads to the hypophosphorylation of the Retinoblastoma protein (Rb).[2][6] Hypophosphorylated Rb remains active and binds to the E2F transcription factor, thereby inhibiting its activity.[2] This sequence of events culminates in the decreased transcription of target genes essential for cell cycle progression, such as thymidine kinase 1 (TK1).[1][2]





Click to download full resolution via product page

CCT129202 mechanism of action pathway.

## **Quantitative Data**

The biological activity of **CCT129202** has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations.

Table 1: In Vitro Kinase Inhibitory Activity of CCT129202

| Target   | IC50 (nM) | Kı (nM) |
|----------|-----------|---------|
| Aurora A | 42[4]     | 49.8[4] |
| Aurora B | 198[4]    | -       |
| Aurora C | 227[4]    | -       |

Table 2: In Vitro Growth Inhibition (GI<sub>50</sub>) of CCT129202 in Human Cancer Cell Lines



| Cell Line  | Cancer Type | Gl50 (μM)     |
|------------|-------------|---------------|
| MV4-11     | Leukemia    | 0.08[4]       |
| COLO 205   | Colon       | 0.08 - 1.2[3] |
| SW620      | Colon       | 0.08 - 1.2[3] |
| HCT116     | Colon       | 0.08 - 1.2[3] |
| HT-29      | Colon       | 0.08 - 1.2[3] |
| KW12       | Colon       | 0.08 - 1.2[3] |
| HeLa       | Cervical    | 0.08 - 1.2[3] |
| A2780      | Ovarian     | 0.08 - 1.2[3] |
| OVCAR-8    | Ovarian     | 0.08 - 1.2[3] |
| MDA-MB-157 | Breast      | 1.7[4]        |
| MB4-11     | -           | 0.08 - 1.2[3] |

# **Experimental Protocols**

Detailed methodologies for key experiments are provided below.

## **In Vitro Aurora Kinase Inhibition Assay**

This protocol outlines the procedure to determine the in vitro inhibitory activity of **CCT129202** against Aurora kinases.





Click to download full resolution via product page

Workflow for in vitro Aurora kinase assay.



#### Methodology:

- Recombinant human Aurora A, B, or C (e.g., as GST-fusion proteins expressed in baculovirus) are used.[4]
- The kinase reactions are performed in a kinase buffer (50 mM Tris pH 7.5, 10 mM NaCl, 2.5 mM MgCl<sub>2</sub>, and 1 mM DTT).[7]
- The reaction mixture contains y-<sup>32</sup>P-ATP, the respective Aurora kinase, and varying concentrations of CCT129202.[4]
- The reactions are incubated for 30 minutes at 30°C.[7]
- The reaction is terminated by the addition of sample buffer.[5]
- The reaction products are separated on Novex Tris-Glycine gels.[4]
- The gel is dried on a vacuum gel drier at 80°C for 1 hour.[4]
- The dried gel is exposed to Kodak-Biomax XR film for autoradiography.[4]
- The concentration of **CCT129202** that inhibits kinase activity by 50% (IC<sub>50</sub>) is calculated from the autoradiogram.[4]

### **Cell Proliferation (MTT) Assay**

This protocol details the measurement of the anti-proliferative effects of **CCT129202** on cancer cell lines.

#### Methodology:

- Cancer cell lines (e.g., Colo205, SW620, HCT116, HT29, KW12, Hela, A2780, OVCAR8, MDA-MB-157, and MV4-11) are seeded in 96-well plates.[7]
- Cells are treated with a range of **CCT129202** concentrations (typically 0 to 50  $\mu$ M) for 72 hours.[4]



- After the incubation period, cell proliferation is assessed using a colorimetric 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]
- The absorbance is measured at 570 nm using a microplate reader.[4]
- The half-maximal growth inhibition (GI<sub>50</sub>) values are calculated from the dose-response curves.

### Western Blot Analysis for p21 and Rb Phosphorylation

This protocol is for detecting changes in protein expression and phosphorylation status in response to **CCT129202** treatment.

#### Methodology:

- HCT116, HT29, or HeLa cells are treated with various concentrations of CCT129202 for a specified time (e.g., 24 hours).[6][8]
- As a control, cells can be treated with a vehicle (e.g., 0.1% DMSO).[6]
- Following treatment, cells are lysed, and total protein is extracted.
- Protein concentration is determined, and equal amounts of protein (e.g., 15 μg) are separated by SDS-PAGE.[9]
- The separated proteins are transferred to a PVDF membrane.[10]
- The membrane is blocked (e.g., with 5% fat-free milk in Tris-buffered saline) and then incubated with primary antibodies against p21, phospho-Rb (e.g., Ser780), and total Rb.[8]
  [11]
- A loading control, such as GAPDH or β-tubulin, is also probed to ensure equal protein loading.[8][9]
- The membrane is then incubated with a corresponding horseradish peroxidase-conjugated secondary antibody.[10]
- The protein bands are visualized using an enhanced chemiluminescence detection system.



### In Vivo HCT116 Xenograft Model

This protocol describes the evaluation of the in vivo anti-tumor efficacy of CCT129202.





Click to download full resolution via product page

Workflow for in vivo HCT116 xenograft study.

#### Methodology:

- HCT116 human colon carcinoma cells are cultured and harvested.[12]
- A suspension of HCT116 cells (e.g., 1 x 10<sup>7</sup> cells) is subcutaneously injected into the flanks of immunocompromised mice (e.g., female NCr athymic or NOD/SCID mice).[4][13]
- Tumors are allowed to grow to a palpable size (e.g., a mean diameter of ~5 mm or a volume of 50-150 mm<sup>3</sup>).[13]
- Mice are then randomized into treatment and control groups.[13]
- CCT129202 is administered, for example, intraperitoneally (i.p.) at a dose of 100 mg/kg daily for a specified duration, such as 9 days.[6]
- The control group receives a vehicle solution (e.g., 10% DMSO, 5% Tween 20, and 85% sterile saline).
- Tumor volumes are measured regularly (e.g., three times weekly) using calipers.[13]
- Mouse body weights are also monitored throughout the study.
- The anti-tumor efficacy is determined by comparing the tumor growth in the CCT129202treated group to the control group.[6]

Disclaimer: All animal procedures should be conducted in accordance with approved institutional and national guidelines for the care and use of laboratory animals.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. CCT129202 | Aurora Kinase | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijbs.com [ijbs.com]
- 11. Expression of p16 and Retinoblastoma Determines Response to CDK4/6 Inhibition in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Growth characteristics of HCT116 xenografts lacking asparagine synthetase vary according to sex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HCT116 Xenograft Model Altogen Labs [altogenlabs.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Aurora Kinase Inhibitor CCT129202]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683943#chemical-structure-of-cct129202]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com